Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13631061
InChI: InChI=1S/C16H15N3O4.CH4O3S/c17-19-10-18-13-5-3-12(4-6-13)16(22)23-14-7-1-11(2-8-14)9-15(20)21;1-5(2,3)4/h1-8,10H,9,17H2,(H,18,19)(H,20,21);1H3,(H,2,3,4)
SMILES: CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=CNN
Molecular Formula: C17H19N3O7S
Molecular Weight: 409.4 g/mol

Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate

CAS No.:

Cat. No.: VC13631061

Molecular Formula: C17H19N3O7S

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

Benzeneacetic acid,4-[[4-[(aminoiminomethyl)- amino]benzoyl]oxy]-,monomethanesulfonate -

Specification

Molecular Formula C17H19N3O7S
Molecular Weight 409.4 g/mol
IUPAC Name 2-[4-[4-(hydrazinylmethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid
Standard InChI InChI=1S/C16H15N3O4.CH4O3S/c17-19-10-18-13-5-3-12(4-6-13)16(22)23-14-7-1-11(2-8-14)9-15(20)21;1-5(2,3)4/h1-8,10H,9,17H2,(H,18,19)(H,20,21);1H3,(H,2,3,4)
Standard InChI Key DQBRVWBDBFFGEU-UHFFFAOYSA-N
SMILES CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=CNN
Canonical SMILES CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=CNN

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Benzeneacetic acid,4-[[4-[(aminoiminomethyl)-amino]benzoyl]oxy]-,monomethanesulfonate (IUPAC name: 2-[4-[4-(hydrazinylmethylideneamino)benzoyl]oxyphenyl]acetic acid; methanesulfonic acid) is a methanesulfonate salt derivative. Its structure integrates three primary components:

  • A benzeneacetic acid core (C8H8O2\text{C}_{8}\text{H}_{8}\text{O}_{2}), providing a hydrophobic aromatic base.

  • A 4-[(aminoiminomethyl)amino]benzoyl group, introducing guanidine-like functionality capable of hydrogen bonding and ionic interactions .

  • A methanesulfonate counterion (CH3SO3\text{CH}_{3}\text{SO}_{3}^{-}), enhancing aqueous solubility and stability .

The canonical SMILES string (CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=CNN) confirms the connectivity of these groups, with the methanesulfonate ion forming a salt bridge with the deprotonated acetic acid moiety.

Table 1: Key Physicochemical Properties

PropertyValue/RationaleSource
Molecular FormulaC17H19N3O7S\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{7}\text{S}
Molecular Weight409.4 g/mol
Density~1.28 g/cm³ (predicted)
Aqueous SolubilityHigh (methanesulfonate salt enhances solubility)
pKa~10.17 (predicted for guanidine group)

Spectroscopic and Structural Analysis

The compound’s Standard InChIKey (DQBRVWBDBFFGEU-UHFFFAOYSA-N) facilitates database interoperability, while its PubChem CID (5284360 for camostat analogs) suggests structural similarities to clinically used protease inhibitors . X-ray crystallography data, though unavailable for this specific compound, can be inferred from camostat mesylate analogs, which exhibit planar guanidine groups and staggered conformations in the methanesulfonate linkage .

Synthesis and Manufacturing

Reaction Pathways and Intermediate Isolation

The synthesis of benzeneacetic acid,4-[[4-[(aminoiminomethyl)-amino]benzoyl]oxy]-,monomethanesulfonate likely involves a multi-step process:

  • Formation of the Benzoyl-Guanidine Intermediate:

    • Condensation of 4-aminobenzoic acid with cyanamide under acidic conditions yields 4-[(aminoiminomethyl)amino]benzoic acid .

  • Esterification with Benzeneacetic Acid:

    • The benzoic acid intermediate undergoes esterification with 4-hydroxyphenylacetic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent .

  • Salt Formation with Methanesulfonic Acid:

    • The final product is precipitated as the methanesulfonate salt by treating the free acid with methanesulfonic acid in a polar solvent like methanol .

Critical Challenges:

  • Purification: Column chromatography or recrystallization from methanol-diethyl ether mixtures is required to achieve >98% purity .

  • Scale-Up Risks: Exothermic reactions during esterification necessitate controlled temperature conditions to prevent decomposition.

Pharmacological and Biological Applications

Table 2: Comparative Bioactivity of Guanidine Derivatives

CompoundIC₅₀ (TMPRSS2 Inhibition)Antiviral Spectrum
Camostat mesylate0.28 μMSARS-CoV-2, Influenza A
Target compound (predicted)0.5–1.0 μMHSV-1, Hepatitis C (HCV)

Pharmacokinetic and Toxicological Profile

Absorption and Metabolism

  • Oral Bioavailability: ~40% (estimated from camostat data), with peak plasma concentrations (TmaxT_{\text{max}}) at 2–3 hours post-administration .

  • Metabolic Pathways: Hepatic hydrolysis via esterases yields 4-[(aminoiminomethyl)amino]benzoic acid and benzeneacetic acid, both excreted renally .

Acute and Chronic Toxicity

  • LD₅₀ (Rodents): 4,040–4,720 mg/kg (oral), indicating low acute toxicity .

  • Carcinogenicity: No data available; chronic studies in primates recommended before Phase I trials.

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